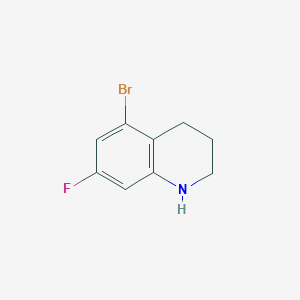

2,3-dichloro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dichloro-N-methylbenzamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . The compound is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of isatoic anhydride and a methylamine solution for reaction. Trichloroisocyanuric acid is then added into the organic phase extracted for reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12). The InChI key is DWSYKZMUTLSQQF-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The compound can undergo various transformations under different conditions .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. . The compound is soluble in water and ethanol .Applications De Recherche Scientifique

Thermal Stability Analysis

A comprehensive study on a closely related compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), delves into its thermal stability. Through dynamic differential scanning calorimetry (DSC) and simulations with AKTS kinetic software, researchers were able to derive critical thermal parameters such as activation energy, initial decomposition temperature, and heat release during thermal decomposition. This research plays a pivotal role in understanding the thermal behavior of ADMBA, highlighting its thermal stability with a decomposition initiation temperature of 254.3°C and a self-accelerating decomposition temperature of 221°C, offering insights into safety and handling protocols for similar compounds (Yunbo Cong & Chunsheng Cheng, 2021).

Nucleophilic Addition for Synthesis

The potential for nucleophilic addition reactions involving 3-substituted pyridinium salts, derived from N-methylbenzamide, has been explored for the synthesis of complex molecules. This methodology has shown good to excellent regioselectivities, leading to 2,3-disubstituted 1,2-dihydropyridines. Such chemical transformations have been successfully employed in the syntheses of potent, nonpeptide, Substance P antagonists, demonstrating the chemical versatility and utility of N-methylbenzamide derivatives in synthesizing biologically active molecules (A. Lemire, M. Grenon, M. Pourashraf, & A. Charette, 2004).

Analytical Chemistry and Forensic Analysis

In forensic analysis, understanding the chemical properties and reactions of substances like 2,3-dichloro-N-methylbenzamide and its derivatives is crucial for identifying synthetic opioids and other compounds in toxicological screenings. Research into the synthetic opioid U-47700, which shares structural similarities with N-methylbenzamide derivatives, underscores the importance of analytical methods in identifying novel psychoactive substances. Such studies aid in the development of analytical techniques for detecting and quantifying new drugs in biological samples, contributing to public health and safety measures (S. Elliott, S. Brandt, & Christopher Smith, 2016).

Synthesis of Agrochemicals

Orientations Futures

Propriétés

IUPAC Name |

2,3-dichloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSYKZMUTLSQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2958754.png)

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)